Product packaging for BMY 7378(Cat. No.:CAS No. 21102-95-4)

BMY 7378

Katalognummer: B1662572
CAS-Nummer: 21102-95-4
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: NIBOMXUDFLRHRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Serotonergic and Adrenergic Agent Development

The development of agents targeting serotonergic and adrenergic systems has been a cornerstone of neuropharmacology. Early research focused on broad-acting compounds, leading to the discovery of tricyclic antidepressants, which affect the reuptake of both serotonin (B10506) and norepinephrine (B1679862). researchgate.net Subsequent efforts aimed for greater selectivity, resulting in the development of selective serotonin reuptake inhibitors (SSRIs) and specific adrenergic receptor agonists and antagonists. This progression towards more targeted agents has been driven by the need to understand the distinct functions of various receptor subtypes and to develop therapeutics with improved efficacy and fewer side effects. The development of serotonergic and adrenergic systems themselves occurs at different rates, with the serotonin system maturing earlier than the norepinephrine system, which has implications for how drugs affect the developing versus the mature nervous system. researchgate.netnih.gov The search for compounds with mixed pharmacodynamic profiles, like BMY 7378, represents a more recent strategy to modulate the reciprocal interactions between these two crucial neurotransmitter systems. mdpi.com

Current Significance of this compound Dihydrochloride (B599025) in Receptor Research

This compound dihydrochloride is a valuable tool in contemporary receptor research due to its high affinity and selectivity. It is particularly noted for its potent and selective antagonism of the α1D-adrenoceptor subtype. tocris.comabcam.commedchemexpress.com This selectivity allows for the specific investigation of the α1D-adrenoceptor's role in processes like the contraction of vascular smooth muscle. tocris.com Furthermore, its activity as a partial agonist at 5-HT1A receptors makes it useful for studying the nuanced modulation of the serotonergic system. tocris.comrndsystems.comsigmaaldrich.com Researchers utilize this compound to explore the physiological and pathological roles of these receptors in conditions such as mood and anxiety disorders. biosynth.commdpi.com A recent 2024 study has also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting a dual activity that could be beneficial in investigating hypertension and related cardiovascular complications. nih.gov

Table 1: Receptor Binding Profile of this compound Dihydrochloride

Receptor Subtype Ki (nM) Species Reference
α1D-Adrenoceptor 2 Rat tocris.commedchemexpress.com
α1B-Adrenoceptor 600 Hamster tocris.commedchemexpress.com
α1A-Adrenoceptor 800 Rat tocris.commedchemexpress.com
5-HT1A Receptor 0.8 (IC50) Not Specified abcam.com

Challenges and Opportunities in Elucidating Complex Ligand-Receptor Interactions

The study of how ligands like this compound interact with their target receptors is fraught with challenges. One major hurdle is the conformational flexibility of both the ligand and the receptor, which can make it difficult to predict the precise binding mode and affinity. plos.orgresearchgate.net The existence of multiple receptor subtypes with similar structures further complicates the development of truly selective ligands. Computational approaches like molecular docking and simulations are powerful tools for predicting these interactions, but their accuracy is still a subject of ongoing research and development. plos.orgresearchgate.net

Despite these challenges, the investigation of complex ligand-receptor interactions presents significant opportunities. A deeper understanding of these interactions at a molecular level can guide the design of more potent and selective drugs with fewer off-target effects. frontiersin.org Advanced techniques such as high-resolution imaging and single-molecule fluorescence are providing unprecedented insights into the dynamics of these interactions in living cells. frontiersin.org The study of promiscuous proteins, which can bind to a wide variety of ligands, also presents a unique challenge and opportunity to understand the molecular basis of polypharmacology. uiowa.eduplos.org

Table 2: Chemical and Physical Properties of this compound Dihydrochloride

Property Value Reference
Molecular Formula C22H31N3O3 · 2HCl sigmaaldrich.comrndsystems.com
Molecular Weight 458.42 g/mol biosynth.comsigmaaldrich.com
CAS Number 21102-95-4 biosynth.comrndsystems.com
Solubility Soluble in water to 100 mM rndsystems.comabcam.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33Cl2N3O3 B1662572 BMY 7378 CAS No. 21102-95-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBOMXUDFLRHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175334
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21102-95-4
Record name BMY-7378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-7378
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Binding Dynamics of Bmy 7378 Dihydrochloride

Elucidation of 5-HT1A Receptor Agonism and Partial Agonism

BMY 7378 is recognized as a compound with a complex profile at the 5-HT1A receptor, exhibiting characteristics of both a partial agonist and an antagonist. selleckchem.comnih.gov It possesses a high affinity for the 5-HT1A receptor, with a pKi value of 8.3. selleckchem.com This dualistic nature is dependent on the specific location of the 5-HT1A receptors within the brain, namely presynaptic autoreceptors versus postsynaptic receptors.

Characterization of Intrinsic Activity at Presynaptic vs. Postsynaptic 5-HT1A Receptors

Research indicates that this compound demonstrates notable differences in its activity at presynaptic and postsynaptic 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the dorsal raphe nucleus, this compound acts as an agonist. selleckchem.comnih.gov This is evidenced by its ability to elicit inhibitory effects in a concentration-dependent manner in the rat dorsal raphe nucleus and to cause a marked, dose-dependent decrease in 5-HT release in the ventral hippocampus. selleckchem.com The agonist effect at these autoreceptors is supported by findings where its inhibitory action on 5-HT release was attenuated by the 5-HT1A receptor antagonist WAY-100635. ox.ac.uk

In contrast, at postsynaptic 5-HT1A receptors, this compound generally behaves as an antagonist. In vivo studies have shown that this compound does not induce the full postsynaptic 5-HT behavioral syndrome typically seen with full 5-HT1A agonists like 8-OH-DPAT. nih.gov In fact, pretreatment with this compound can dose-dependently reduce the behavioral effects induced by 8-OH-DPAT. nih.gov Electrophysiological studies in the hippocampus have further demonstrated that this compound can antagonize the effects of both the agonist 8-OH-DPAT and endogenous serotonin (B10506) at postsynaptic neurons. nih.gov This mixed agonist/antagonist profile suggests that this compound can modulate the serotonergic system in a region-specific manner. nih.gov

Comparative Analysis with Other 5-HT1A Ligands (e.g., 8-OH-DPAT, Buspirone (B1668070), Flibanserin, Ipsapirone (B1662301), WAY 100635)

The pharmacological profile of this compound can be better understood through comparison with other well-characterized 5-HT1A receptor ligands.

8-OH-DPAT : This compound is a full and potent agonist at 5-HT1A receptors. Unlike 8-OH-DPAT, which elicits a strong postsynaptic behavioral syndrome, this compound's maximal behavioral score is only about 10% of that observed with 8-OH-DPAT. nih.gov While both compounds reduce 5-HT release by acting on presynaptic autoreceptors, this compound shows slightly reduced efficacy compared to 8-OH-DPAT in this regard. nih.gov In studies on anesthetized rats, the cardiovascular effects of 8-OH-DPAT were completely blocked by the antagonist WAY 100635, whereas a significant portion of the hypotensive effect of this compound remained, suggesting the involvement of other mechanisms. nih.gov

Buspirone : this compound is an analog of buspirone, another partial agonist at 5-HT1A receptors. springer.comnih.gov Both compounds exhibit high affinity for the 5-HT1A receptor.

Flibanserin : Flibanserin is a full agonist at the 5-HT1A receptor with a high affinity (Ki = 1 nM). researchgate.net

Ipsapirone : Similar to buspirone, ipsapirone is a partial 5-HT1A agonist.

WAY 100635 : This compound is a selective and silent antagonist of the 5-HT1A receptor. nih.gov It is frequently used as a research tool to confirm that the effects of compounds like this compound are mediated through the 5-HT1A receptor. ox.ac.uknih.gov

Comparative Profile of this compound and Other 5-HT1A Ligands
CompoundReceptor Activity ProfileKey Characteristics
This compoundPartial Agonist / AntagonistPresynaptic agonist, postsynaptic antagonist. selleckchem.comnih.gov
8-OH-DPATFull AgonistPotent agonist at both pre- and postsynaptic receptors. nih.gov
BuspironePartial AgonistAnxiolytic agent, analog of this compound. nih.gov
FlibanserinFull AgonistHigh affinity for 5-HT1A receptors. researchgate.net
IpsapironePartial AgonistAnxiolytic properties.
WAY 100635Silent AntagonistSelective antagonist used in research. nih.gov

Investigation of Binding Kinetics and Dissociation Rates at 5-HT1A Subtypes

Detailed information regarding the binding kinetics and dissociation rates of this compound at different 5-HT1A receptor subtypes is not extensively available in the reviewed literature. Such data would be valuable for a more nuanced understanding of its pharmacological actions, including the duration of receptor occupancy and the potential for functional selectivity.

Detailed Analysis of Alpha-1 Adrenoceptor Antagonism

Selective Antagonism of Alpha-1D Adrenoceptors

The most notable characteristic of this compound's interaction with the alpha-1 adrenoceptor family is its marked selectivity for the alpha-1D subtype.

Numerous studies have quantified the binding affinity of this compound for the three alpha-1 adrenoceptor subtypes (alpha-1A, alpha-1B, and alpha-1D). Competition assays have consistently demonstrated that this compound has a significantly higher affinity for the alpha-1D adrenoceptor compared to the alpha-1A and alpha-1B subtypes.

The pKi values, which represent the negative logarithm of the inhibition constant (Ki), clearly illustrate this selectivity. For the human alpha-1D adrenoceptor, the pKi of this compound is reported to be 9.4. nih.gov In contrast, its affinity for the human alpha-1B adrenoceptor is considerably lower, with a pKi of 7.2. nih.gov The affinity for the alpha-1A subtype is also substantially lower than for the alpha-1D subtype. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the specific functions of the alpha-1D adrenoceptor.

Binding Affinity (pKi) of this compound for Alpha-1 Adrenoceptor Subtypes
Receptor Subtype (Species)pKi Value
alpha-1D (human)9.4 nih.gov
alpha-1D (rat)8.2 nih.gov
alpha-1B (human)7.2 nih.gov
alpha-1B (hamster)6.2 nih.gov
alpha-1A (human)6.6 selleckchem.com
Species-Specific Differences in Alpha-1D Adrenoceptor Binding (e.g., Rat vs. Human)

This compound dihydrochloride (B599025) demonstrates notable species-dependent variations in its binding affinity for the alpha-1D adrenoceptor. Research using membranes from Rat-1 fibroblasts expressing cloned adrenoceptors has shown that this compound binds to the human alpha-1D adrenoceptor with significantly higher affinity than to its rat homologue. Specifically, the binding affinity (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) for the human alpha-1D adrenoceptor is 9.4, whereas for the rat alpha-1D adrenoceptor, it is 8.2. medchemexpress.comnih.gov This indicates a more potent interaction with the human receptor subtype.

In contrast, its affinity for other alpha-1 adrenoceptor subtypes, such as the alpha-1B receptor, is considerably lower and also shows species differences. For instance, the pKi value for the human alpha-1B adrenoceptor is 7.2, while for the hamster alpha-1B adrenoceptor, it is 6.2. medchemexpress.comnih.gov This highlights the compound's selectivity for the alpha-1D subtype, with a clear preference for the human form of the receptor. medchemexpress.comnih.gov

Table 1: Species-Specific Binding Affinities (pKi) of this compound

Receptor Subtype Species pKi Value
Alpha-1D Adrenoceptor Human 9.4 medchemexpress.comnih.gov
Alpha-1D Adrenoceptor Rat 8.2 medchemexpress.comnih.gov
Alpha-1B Adrenoceptor Human 7.2 medchemexpress.comnih.gov
Alpha-1B Adrenoceptor Hamster 6.2 medchemexpress.comnih.gov

Functional Characterization of Alpha-1 Adrenoceptor Blockade in Various Tissues

The functional antagonist properties of this compound at alpha-1 adrenoceptors have been characterized in several vascular tissues. In the rat aorta, a tissue where the alpha-1D adrenoceptor subtype plays a significant role in mediating contraction, this compound demonstrates high antagonist potency. medchemexpress.comresearchgate.net Studies have reported a pA2 value (a measure of antagonist potency) of approximately 8.9 for this compound in the rat aorta, confirming its effective blockade of alpha-1 adrenoceptor-mediated responses in this tissue. medchemexpress.comnih.gov In functional assays, this compound effectively antagonizes the contractile responses induced by alpha-1 adrenergic agonists. researchgate.net

Further studies in the rabbit iliac artery also suggest a functional role for the alpha-1D adrenoceptor, where this compound antagonizes contractions induced by the full agonist phenylephrine. selleckchem.com However, its potency can vary depending on the specific tissue and the agonist used. In the rabbit thoracic aorta, this compound antagonized contractions with a lower potency (pA2 value of ~6.68). selleckchem.com This tissue-dependent variation underscores the differential expression and functional importance of alpha-1 adrenoceptor subtypes in the vasculature.

Comparative Antagonism with Other Alpha-1 Adrenoceptor Ligands (e.g., Yohimbine (B192690), Prazosin (B1663645), RS 100329, Cyclazosin (B161197), Naftopidil)

The antagonist profile of this compound has been compared with other alpha-1 adrenoceptor ligands, highlighting its unique selectivity.

Yohimbine : In the rat aorta, which is rich in alpha-1D adrenoceptors, this compound (pA2 of 8.67) is approximately 100 times more potent as an antagonist of noradrenaline-induced contractions than yohimbine (pA2 of 6.62). selleckchem.com

Prazosin : Prazosin is a non-selective antagonist of alpha-1 adrenoceptor subtypes. Functional studies in rat aorta have utilized both this compound and prazosin to characterize the receptor population, confirming that this compound's high potency is attributable to its selective blockade of the alpha-1D subtype. researchgate.net

RS 100329 : While direct comparative studies are limited, RS 100329 is known for its selectivity for the alpha-1A adrenoceptor subtype. This contrasts with this compound's primary affinity for the alpha-1D subtype.

Cyclazosin : Information on direct comparative antagonism between this compound and cyclazosin is not readily available in the reviewed scientific literature.

Naftopidil : Naftopidil is another antagonist with a higher affinity for the alpha-1D adrenoceptor subtype over the alpha-1A subtype. springer.comnih.gov This makes its functional profile, particularly in tissues like the lower urinary tract, comparable to that of this compound, as both compounds target the alpha-1D receptor. springer.com

Table 2: Comparative Antagonist Potency (pA2) in Rat Aorta

Compound Target Selectivity pA2 Value (Rat Aorta)
This compound Alpha-1D 8.67 - 8.9 medchemexpress.comnih.govselleckchem.com
Yohimbine Alpha-2 > Alpha-1 6.62 selleckchem.com
Prazosin Non-selective Alpha-1 Not specified in direct comparison

Multi-Targeted Receptor Interactions and Polypharmacology

This compound is recognized as a multi-target ligand, exhibiting significant interactions with receptors beyond the alpha-1 adrenergic system. This polypharmacology contributes to its complex biological activity profile.

Exploration of 5-HT1C and 5-HT2C Receptor Modulation

This compound interacts with several serotonin (5-HT) receptor subtypes. It has been shown to have a moderate affinity for the 5-HT1C receptor, with a reported pIC50 value of 6.4. While its activity at other 5-HT2 family receptors, such as 5-HT2A, is a component of its profile, specific binding affinity data for the 5-HT2C receptor subtype are not prominently detailed in the reviewed literature. The compound is well-characterized as a partial agonist at the 5-HT1A receptor. medchemexpress.comnih.gov

Concurrent Modulation of Serotonin Reuptake Dynamics

Current scientific literature primarily characterizes this compound's serotonergic activity through its direct interactions with serotonin receptors, particularly as a 5-HT1A partial agonist. nih.govselleckchem.com This receptor interaction is known to modulate serotonin neurotransmission and can lead to a decrease in 5-HT release. selleckchem.com However, there is no significant evidence to suggest that this compound directly modulates serotonin reuptake dynamics by inhibiting the serotonin transporter (SERT). Its mechanism of affecting serotonin levels is therefore considered distinct from that of selective serotonin reuptake inhibitors (SSRIs).

Table 3: Multi-Target Receptor Binding Profile of this compound

Receptor Target Activity pKi / pIC50 Value
Alpha-1D Adrenoceptor (rat) Antagonist 8.2 (pKi)
Alpha-2C Adrenoceptor Antagonist 6.54 (pKi) selleckchem.com
5-HT1A Receptor Partial Agonist 8.3 (pKi) selleckchem.com
Dopamine (B1211576) D2 Receptor Antagonist 7.4 (pIC50)
5-HT1C Receptor - 6.4 (pIC50)

Cellular and Subcellular Mechanisms of Action

Modulation of Intracellular Signaling Cascades

BMY 7378's interaction with cell surface receptors initiates a series of downstream effects that profoundly alter intracellular signaling. Its primary role as an α1D-adrenoceptor antagonist is central to its influence on these pathways.

Impact on Gq/11-Coupled Receptor Signaling Pathways

This compound demonstrates high selectivity and affinity for the α1D-adrenoceptor subtype, a member of the G protein-coupled receptor (GPCR) family that signals through the Gq/11 pathway. amegroups.cn Research indicates that this compound binds to the rat α1D-adrenoceptor with a pKi of 8.2 and the human homolog with a pKi of 9.4. selleckchem.com By acting as an antagonist at these receptors, this compound blocks the downstream signaling cascade that is normally initiated by endogenous agonists like norepinephrine (B1679862). The α1-adrenergic receptors, including the α1D subtype, are known to couple to Gq/11 proteins, which, upon activation, trigger a cascade of intracellular events. amegroups.cn this compound's antagonism prevents this initial G protein activation, thereby inhibiting the entire subsequent signaling pathway.

Influence on Phospholipase C (PLC) and Inositol (B14025) 1,4,5-Trisphosphate (Ins(1,4,5)P3) Production

The activation of Gq/11 proteins by α1D-adrenoceptors leads directly to the stimulation of the enzyme phospholipase C (PLC). PLC is responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). As a selective antagonist of the α1D-adrenoceptor, this compound is expected to inhibit the norepinephrine-stimulated activation of PLC. This inhibitory action would consequently reduce the production of both DAG and Ins(1,4,5)P3, thereby dampening the cellular signals that these molecules propagate.

Regulation of Intracellular Calcium (Ca2+) Dynamics

A primary function of Ins(1,4,5)P3 is to bind to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. This elevation of intracellular Ca2+ concentration ([Ca2+]i) is a critical step in many cellular processes. Consistent with its role as an inhibitor of the Gq/11-PLC-Ins(1,4,5)P3 pathway, this compound has been shown to directly regulate intracellular calcium dynamics. In a study using rat-1 fibroblasts that stably express α1D-adrenoceptors, this compound was observed to decrease the basal concentration of intracellular Ca2+. This finding suggests that α1D-adrenoceptors can have a spontaneous, ligand-independent activity that this compound acts to suppress, functioning as an inverse agonist in this context.

Effects on MAPK/ERK Signaling Pathways

The signaling cascade initiated by α1D-adrenoceptor activation extends to the mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, which is crucial for regulating cell growth, proliferation, and differentiation. Research in adult rat aorta smooth muscle cells (SMCs) has demonstrated that norepinephrine-induced protein synthesis is mediated by α1D-adrenoceptors that couple to the activation of the MAPK cascade. This compound was shown to inhibit this SMC growth response with a pKb of 8.4. The study further revealed that norepinephrine stimulation led to a rapid activation of p42-p44 MAPK (ERK1/2), an effect that was dependent on the α1D-adrenoceptor. This demonstrates that this compound, by blocking the α1D-adrenoceptor, effectively inhibits the downstream activation of the MAPK/ERK signaling pathway.

Table 1: Summary of this compound's Effects on Intracellular Signaling

Signaling Pathway Receptor Target Effect of this compound Downstream Consequence
Gq/11 Signaling α1D-Adrenoceptor Antagonism / Inverse Agonism Inhibition of G-protein activation
PLC/Ins(1,4,5)P3 Pathway α1D-Adrenoceptor Inhibition Reduced production of Ins(1,4,5)P3
Calcium Dynamics α1D-Adrenoceptor Inhibition Decrease in basal intracellular Ca2+
MAPK/ERK Pathway α1D-Adrenoceptor Inhibition Attenuation of agonist-induced MAPK activation

Neurotransmitter Release and Homeostasis

In addition to its effects on adrenergic signaling, this compound significantly interacts with the serotonin (B10506) system, where it displays a dual agonist/antagonist profile at 5-HT1A receptors. This activity is particularly relevant to its influence on serotonin release in different areas of the brain.

Alteration of Serotonin (5-HT) Release in Specific Brain Regions (e.g., Ventral Hippocampus, Dorsal Raphe Nucleus)

The effect of this compound on serotonin (5-HT) release is region-dependent and highlights its complex pharmacology.

Ventral Hippocampus: In the ventral hippocampus, this compound acts as an agonist at presynaptic 5-HT1A receptors. Studies using in vivo microdialysis in anesthetized rats have shown that this compound causes a significant, dose-dependent decrease in the release of 5-HT. selleckchem.comdrugbank.com This action is similar to that of the full 5-HT1A agonist 8-OH-DPAT, although with slightly reduced efficacy. selleckchem.com This finding contrasts with what would be expected from a pure antagonist and supports the classification of this compound as a partial 5-HT1A agonist.

Dorsal Raphe Nucleus: The dorsal raphe nucleus contains the cell bodies of serotonergic neurons, which are regulated by somatodendritic 5-HT1A autoreceptors. In this region, this compound functions as an antagonist. Electrophysiological studies have shown that this compound can block the inhibitory effect of the 5-HT1A agonist 8-OH-DPAT on the firing rate of dorsal raphe 5-HT neurons. medchemexpress.com By antagonizing these autoreceptors, this compound can prevent the self-inhibition of serotonergic neurons, which is expected to increase their firing rate and subsequent serotonin release in projection areas.

Table 2: Region-Specific Effects of this compound on Serotonin (5-HT) System

Brain Region Receptor/Action Effect on 5-HT Release/Neuron Firing
Ventral Hippocampus Presynaptic 5-HT1A Partial Agonist Decrease in 5-HT release
Dorsal Raphe Nucleus Somatodendritic 5-HT1A Antagonist Blocks agonist-induced suppression of neuron firing

Investigation of Noradrenaline Release Modulation

This compound dihydrochloride (B599025) has been identified as a potent and selective antagonist at specific subtypes of adrenoceptors, which are receptors that respond to the neurotransmitter noradrenaline. Its primary actions are centered on α1D- and α2C-adrenoceptors.

In studies comparing its activity to yohimbine (B192690), a well-known α2-adrenoceptor antagonist, this compound demonstrated a significantly different potency profile depending on the tissue and receptor subtype. For instance, in the rat aorta, a tissue rich in α1D-adrenoceptors, this compound was found to be approximately 100 times more potent than yohimbine in antagonizing the contractile response to noradrenaline. nih.gov Conversely, in the human saphenous vein, which predominantly expresses α2C-adrenoceptors, this compound was about 10 times less potent than yohimbine in blocking noradrenaline-induced contractions. nih.gov

Further investigations into its effects on presynaptic α2-adrenoceptors, which regulate the release of noradrenaline from nerve terminals, have provided more nuanced insights. In the prostatic portions of the rat vas deferens, a model used to study presynaptic α2D-adrenoceptor function, this compound did not significantly affect the inhibition of nerve stimulation-evoked contractions caused by xylazine, an α2-adrenoceptor agonist. nih.gov This suggests that this compound has a low affinity for the α2D-adrenoceptor subtype, which is a key regulator of noradrenaline release in the peripheral nervous system.

Ligand-binding studies have further elucidated the selectivity of this compound, showing a 10-fold higher selectivity for α2C-adrenoceptors over other α2-adrenoceptor subtypes. nih.gov

Table 1: Comparative Potency of this compound and Yohimbine at Adrenoceptors
Tissue (Primary Receptor)CompoundpA2 ValueRelative Potency
Rat Aorta (α1D)This compound8.67This compound is ~100x more potent than Yohimbine
Yohimbine6.62
Human Saphenous Vein (α2C)This compound6.48This compound is ~10x less potent than Yohimbine
Yohimbine7.56

Interactions with Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Endogenous Opioid Peptides)

Dopamine System

The interaction of this compound dihydrochloride with the dopamine system has been noted, primarily through its affinity for the dopamine D2 receptor. mdpi.com However, extensive research detailing the functional consequences of this interaction, such as its impact on dopamine release or postsynaptic signaling, is not as well-documented as its effects on the adrenergic system. The existing literature identifies this compound as a multi-target ligand with activity at dopamine receptors, but further investigation is required to fully characterize the nature and significance of this interaction.

Endogenous Opioid Peptides System

Based on available scientific literature, there is no direct evidence to suggest a significant interaction between this compound dihydrochloride and the endogenous opioid peptide system. Studies investigating the binding affinity or functional modulation of this compound at mu, delta, or kappa opioid receptors are not readily found in published research. Therefore, a relationship between this compound and the endogenous opioid system has not been established.

Table 2: Summary of this compound Interactions with Other Neurotransmitter Systems
Neurotransmitter SystemReceptor TargetNature of InteractionFunctional Data
DopamineD2 ReceptorAffinity notedLimited functional data available
Endogenous Opioid PeptidesMu, Delta, Kappa ReceptorsNo reported interactionNo available data

Preclinical Research Models and Methodologies

In Vitro Studies

The specificity and selectivity of BMY 7378 dihydrochloride (B599025) have been extensively characterized using various cell culture models genetically engineered to express specific G protein-coupled receptors. A key model system involves Rat-1 fibroblasts, a cell line that does not endogenously express α1-adrenoceptors, providing a clean background for studying the pharmacology of recombinantly expressed receptors.

In these models, competition binding assays were conducted using membranes prepared from Rat-1 fibroblasts stably expressing hamster α1B-, bovine α1C-, or rat α1D-adrenoceptor subtypes, as well as their corresponding human homologues. nih.gov This approach allows for a direct comparison of the compound's affinity for different receptor subtypes from various species, elucidating its selectivity profile. Studies have also utilized membranes from cells expressing cloned rat α1D-adrenoceptor (α1D-AR), rat α1A-adrenoceptor (α1A-AR), and hamster α1B-adrenoceptor (α1B-AR) to determine binding affinity. nih.gov These recombinant systems have been crucial in establishing this compound as a highly selective antagonist for the α1D-adrenoceptor subtype. nih.gov

Membrane binding assays are fundamental in determining the affinity of a ligand for its receptor. For this compound, competition assays have been a primary methodology. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity. In studies of this compound's adrenoceptor affinity, the radioligand used was (+/-)-beta-([¹²⁵I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([¹²⁵I]HEAT). nih.gov

In these experiments, membranes from cells expressing specific receptor subtypes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, the binding affinity of this compound can be calculated. These studies have demonstrated that this compound binds to the cloned rat α1D-AR with a more than 100-fold higher affinity than its binding to either the cloned rat α1A-AR or the hamster α1B-AR. nih.gov The results from these competition assays are often expressed as pKi or Ki values, which represent the negative logarithm of the inhibitory constant and the inhibitory constant itself, respectively. These values quantify the compound's binding affinity for a particular receptor.

Receptor SubtypeSpeciespKiKi (nM)
α1D-Adrenoceptor Rat8.22
α1D-Adrenoceptor Human9.4-
α1A-Adrenoceptor Rat-800
α1B-Adrenoceptor Hamster6.2600
α1B-Adrenoceptor Human7.2-
α1C-Adrenoceptor Bovine6.1-
α1C-Adrenoceptor Human6.6-
5-HT1A Receptor -8.3-
α2C-Adrenoceptor -6.54-

This table compiles binding affinity data for this compound dihydrochloride from multiple studies. nih.govnih.govnih.gov

Functional assays are employed to characterize the physiological response elicited by a ligand-receptor interaction, determining whether a compound acts as an agonist, antagonist, or inverse agonist. For this compound, functional studies have explored its effects on second messenger systems linked to α1D-adrenoceptor and 5-HT1A receptor activation.

Phosphoinositide (PI) Hydrolysis (IP3 Production): The α1-adrenoceptors are known to couple to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). In rabbit ventricular muscle, this compound demonstrated a biphasic antagonistic action on the positive inotropic effect of phenylephrine, an α1-agonist. nih.gov At concentrations of 100 nM to 1 µM, it competitively antagonized the phenylephrine-induced phosphoinositide response, yielding a pA2 value of 7.17. nih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This finding confirms its antagonistic activity at α1-adrenoceptors linked to the IP3 signaling pathway. nih.gov

Ca²⁺ Mobilization: In Rat-1 fibroblasts stably expressing α1D-adrenoceptors, which exhibit spontaneous, ligand-independent activity, this compound was shown to decrease basal intracellular calcium concentrations ([Ca²⁺]i). nih.gov This effect indicates that this compound acts as an inverse agonist at the α1D-adrenoceptor, meaning it can inhibit the receptor's constitutive activity in the absence of an agonist. nih.gov The study also confirmed that this compound inhibited the action of the agonist norepinephrine (B1679862). nih.gov

Phospholipase D (PLD) Activity: While the activation of some G protein-coupled receptors, including certain serotonin (B10506) receptors, can lead to the stimulation of phospholipase D (PLD), specific studies detailing the direct effect of this compound on PLD activity were not prominently found in the reviewed literature.

Organ bath studies are a classic pharmacological technique used to assess the functional effects of compounds on intact tissues in vitro. This methodology has been instrumental in characterizing the vascular effects of this compound. In these experiments, isolated blood vessel rings are mounted in a temperature-controlled bath containing a physiological salt solution and their contractile responses to various agents are measured.

Research has shown that this compound is a potent antagonist in the rat aorta, a tissue where the α1D-adrenoceptor plays a major role in mediating contraction. nih.gov It produced parallel shifts in the phenylephrine concentration-response curve, with a calculated dissociation constant of 0.95 nM. nih.gov In the rat iliac artery, it also acted as a high-affinity antagonist with a dissociation constant of 4 nM. nih.gov The pA2 value, a measure of antagonist potency, for this compound in the rat aorta was determined to be 8.9, indicating high affinity. nih.gov Comparatively, its potency against noradrenaline-induced contractions in the rat aorta (pA2 of 8.67) is approximately 100 times greater than that of yohimbine (B192690). nih.gov

Conversely, this compound was found to be a weak antagonist in other rat arteries, such as the caudal, mesenteric resistance, and renal arteries. nih.gov In the human saphenous vein, where the α2C-adrenoceptor is prominent, this compound was about 10 times less potent than yohimbine at antagonizing contractile responses to noradrenaline, with a pA2 of 6.48. nih.gov These findings highlight the compound's selectivity and the differential role of the α1D-adrenoceptor in various vascular beds. nih.gov

TissueSpeciesAgonistThis compound ActivityPotency (pA2)
Aorta RatPhenylephrineHigh-affinity antagonist8.9
Aorta RatNoradrenalinePotent antagonist8.67
Iliac Artery RatPhenylephrineHigh-affinity antagonist-
Caudal Artery RatPhenylephrineWeak antagonist-
Mesenteric Artery RatPhenylephrineWeak antagonist-
Renal Artery RatPhenylephrineWeak antagonist-
Saphenous Vein HumanNoradrenalineAntagonist6.48

This table summarizes the functional antagonist activity of this compound in various vascular tissues. nih.govnih.govnih.gov

In Vivo Animal Models

In vivo studies in rodent models are critical for understanding the neuropharmacological effects of a compound in a complex biological system. This compound has been investigated in rats to determine its effects on central nervous system functions, particularly those mediated by 5-HT1A receptors.

One common model involves assessing the compound's ability to modulate behaviors induced by a known 5-HT1A receptor agonist, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Studies have shown that this compound dose-dependently reduces the forepaw treading and head weaving behaviors induced by 8-OH-DPAT in rats. nih.gov This demonstrates its antagonistic activity at postsynaptic 5-HT1A receptors in vivo.

Brain microdialysis in anesthetized rats has been used to measure the effect of this compound on neurotransmitter release. These studies revealed that this compound causes a marked, dose-dependent decrease in the release of serotonin (5-HT) in the ventral hippocampus. nih.gov This effect suggests an agonist action at presynaptic 5-HT1A autoreceptors, which regulate 5-HT release. This dual activity—antagonism at postsynaptic receptors and agonism at presynaptic autoreceptors—characterizes this compound as a mixed agonist/antagonist or partial agonist at 5-HT1A receptors.

Furthermore, research in spontaneously hypertensive rats (SHR) has been used to explore its cardiovascular effects, where it has been shown to exhibit hypotensive properties. nih.gov

Rodent Models for Neuropharmacological Research

Studies on Thermoregulation (e.g., MDMA-induced hyperthermia)

The dysregulation of body temperature, particularly hyperthermia, is a significant concern associated with the use of certain substances like 3,4-methylenedioxymethamphetamine (MDMA). Preclinical research has explored the role of various receptor systems in mediating these thermoregulatory effects. This compound dihydrochloride has been investigated in this context due to its antagonist activity at α1D-adrenoceptors.

In a study using conscious mice, the administration of MDMA (20 mg kg⁻¹) resulted in a hyperthermic response, with a maximum temperature increase of 1.8°C observed at 140 minutes post-administration. When the α1D-adrenoceptor antagonist this compound (0.5 mg kg⁻¹) was administered alone prior to MDMA, it did not significantly alter the hyperthermic effect. However, when this compound was combined with an α1A-adrenoceptor antagonist, RS 100329, the combination revealed a significant hypothermic response to MDMA. This suggests that the hyperthermic effect of MDMA in mice involves a component mediated by both α1A- and α1D-adrenoceptors, and blocking these receptors uncovers an initial hypothermic action of MDMA nih.gov. In contrast, a study in humans showed that the 5-HT1A receptor antagonist pindolol did not affect the increase in body temperature induced by MDMA, suggesting that the 5-HT1A receptor agonism of this compound may not be the primary mechanism for altering MDMA's thermic effects nih.gov.

Table 1: Effect of this compound on MDMA-Induced Hyperthermia in Mice

Treatment GroupEffect on MDMA-Induced HyperthermiaKey Finding
This compound (0.5 mg kg⁻¹) aloneDid not significantly alter the hyperthermic response.Suggests that blockade of α1D-adrenoceptors alone is insufficient to prevent MDMA-induced hyperthermia. nih.gov
This compound (0.5 mg kg⁻¹) + RS 100329 (α1A-antagonist)Revealed a significant hypothermic response to MDMA.Indicates the involvement of both α1A- and α1D-adrenoceptors in the hyperthermic component of MDMA's effects. nih.gov
Analysis of Behavioral Effects (e.g., forepaw treading, head weaving, hyperphagia, anxiolytic-like effects)

This compound dihydrochloride has been examined in various behavioral paradigms to understand its effects on the central nervous system. Its interaction with 5-HT1A receptors is of particular interest in these studies.

In rats, behaviors such as forepaw treading and head weaving are often used as indicators of 5-HT1A receptor activation. The administration of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) induces these stereotypical behaviors. Pre-treatment with this compound has been shown to antagonize these 8-OH-DPAT-induced behaviors, providing in vivo evidence of its 5-HT1A receptor antagonist properties.

The potential for this compound to modulate feeding behavior, or hyperphagia, has been considered in the context of its 5-HT1A receptor activity. The regulation of food intake is a complex process involving multiple neurotransmitter systems, and the temporal lobe, including the amygdala and hippocampus, has been identified as an important extrahypothalamic site for this regulation in rodents nih.gov. While direct studies on this compound and hyperphagia are limited, its action on 5-HT1A receptors, which are known to influence feeding, suggests a potential role.

The anxiolytic-like effects of compounds are often assessed using models such as the elevated plus-maze. This apparatus consists of two open and two enclosed arms, and an increase in the time spent in the open arms is indicative of an anxiolytic effect nih.gov. While direct testing of this compound in this model is not extensively documented in the provided search results, its properties as a 5-HT1A ligand suggest it could modulate anxiety-like behaviors. The 5-HT1A receptor is a known target for anxiolytic drugs, and both agonists and antagonists at this receptor can influence anxiety, depending on the specific brain region and context researchgate.net.

Electrophysiological Recording in Brain Regions (e.g., Hippocampus, Dorsal Raphe Nucleus)

Electrophysiological studies have been instrumental in characterizing the neuronal effects of this compound dihydrochloride in specific brain regions. These studies typically involve recording the firing rate of neurons in response to the application of the compound.

In the dorsal raphe nucleus, which contains a high density of serotonergic neurons, this compound has been shown to act as an antagonist at 5-HT1A autoreceptors. In studies on chloral hydrate-anesthetized rats, microiontophoretic application of this compound reduced the inhibitory effect of the 5-HT1A agonist 8-OH-DPAT on the firing rate of 5-HT neurons nih.gov. However, it did not antagonize the inhibitory effect of serotonin (5-HT) itself at these autoreceptors nih.gov. Intravenous administration of this compound demonstrated a full ability to inhibit the firing of dorsal raphe cells, with an ED50 of 17.5 μg/kg capes.gov.brkisti.re.kr.

In the CA3 region of the dorsal hippocampus, this compound was found to reduce the effectiveness of both 8-OH-DPAT and 5-HT in suppressing the firing of pyramidal neurons nih.gov. Furthermore, when the 5-HT pathway was electrically stimulated, low intravenous doses of this compound enhanced the efficacy of the stimulation, while higher doses decreased it, suggesting an antagonism of endogenous 5-HT at postsynaptic 5-HT1A receptors nih.gov.

Table 2: Electrophysiological Effects of this compound

Brain RegionNeuron TypeEffect of this compound
Dorsal Raphe Nucleus5-HT NeuronsAntagonized the inhibitory effect of 8-OH-DPAT on firing rate. nih.gov
Hippocampus (CA3)Pyramidal NeuronsReduced the inhibitory effects of both 8-OH-DPAT and 5-HT on firing rate. nih.gov
Microdialysis for Neurotransmitter Release Measurement

Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions in vivo. This methodology has been employed to investigate the impact of this compound dihydrochloride on serotonergic neurotransmission.

Cardiovascular Models (e.g., Spontaneously Hypertensive Rats)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension and its cardiovascular complications. This compound dihydrochloride has been investigated in this model for its potential therapeutic effects.

In aged SHRs, which exhibit significant hypertension and cardiac hypertrophy, treatment with this compound has been shown to reduce blood pressure and ameliorate associated cardiac hypertrophy. These effects are linked to its antagonism of the α1D-adrenoceptor. In one study, this compound also improved hemodynamic parameters and cardiac function in the treated SHRs nih.gov. Interestingly, while it reduced fibrosis and cardiac hypertrophy, it did not affect the size of cardiomyocytes nih.gov. The beneficial cardiovascular effects of this compound in this model suggest that the α1D-adrenoceptor plays a role in the pathophysiology of hypertension and target organ damage nih.gov.

Table 3: Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats

ParameterEffect of this compound
Blood PressureDecreased nih.gov
Cardiac HypertrophyAmeliorated nih.gov
Cardiac FibrosisAmeliorated nih.gov
Cardiomyocyte SizeNo effect nih.gov
Hemodynamic ParametersImproved nih.gov

Studies in Ocular Disease Models (e.g., High Glucose-Induced Mitochondrial Dysfunction in ARPE-19 Cells)

Diabetic retinopathy is a major complication of diabetes, and research into its pathogenesis often involves in vitro models such as the human retinal pigment epithelial cell line, ARPE-19. These cells, when exposed to high glucose conditions, exhibit mitochondrial dysfunction, a key feature of the disease.

This compound dihydrochloride has been studied for its potential protective effects in this model. As an α1D-adrenoceptor antagonist, it has been shown to attenuate high glucose-induced mitochondrial dysfunction in ARPE-19 cells. Furthermore, this compound helped to preserve the integrity of the ARPE-19 monolayer, which models the outer blood-retinal barrier, from damage induced by high glucose. These findings suggest that the α1D-adrenoceptor may be a valuable pharmacological target for the management of diabetic retinopathy.

Investigation of Micturition Reflex in Conscious Rats

The micturition reflex is the process of urination, which is controlled by a complex neural circuitry. Urodynamic studies in conscious, freely moving rats are a valuable tool for investigating the effects of pharmacological agents on bladder function plos.org.

The role of 5-HT1A and α1-adrenoceptors in the control of the lower urinary tract has been a subject of investigation. In rats, the activation of 5-HT1A receptors appears to enhance the reflex activity of the bladder and the external urethral sphincter nih.gov. Consequently, antagonists of the 5-HT1A receptor have been shown to increase bladder capacity without impairing bladder contractility nih.gov. Given that this compound possesses 5-HT1A antagonist properties, it is plausible that it could influence the micturition reflex in a similar manner.

Furthermore, α1-adrenoceptor antagonists have been shown to affect urodynamics. In conscious rats, the non-selective α1-adrenoceptor antagonist prazosin (B1663645) decreased the maximum detrusor pressure during voiding and the frequency of micturition nih.gov. In normal rats, intracerebroventricular administration of the α1D-adrenoceptor selective antagonist this compound did not produce an effect at doses up to 80 nmol/kg⁻¹ lu.se. However, in rats with bladder outlet obstruction, the effects of α1-adrenoceptor antagonists on voiding pressure, bladder capacity, and voided volume were more pronounced, suggesting an enhanced role for these receptors in pathological conditions lu.se.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Spirodecane Dione (B5365651) Core and Phenylpiperazine Moiety on Receptor Selectivity

The remarkable receptor selectivity of BMY 7378 is intrinsically linked to the distinct contributions of its spirodecane dione core and the N-(o-methoxyphenyl)piperazine moiety. These two structural components work in concert to orchestrate high-affinity binding and discrimination between different receptor subtypes.

The spirodecane dione moiety, a rigid and sterically demanding group, is crucial for anchoring the ligand within the receptor binding pocket. Molecular modeling studies have revealed that this spirocyclic ring system preferentially docks into a region formed by amino acids in helices 1, 2, 3, and 7 of the α1d-adrenergic receptor. researchgate.net This interaction is thought to be a key determinant for the compound's high affinity for this particular adrenoceptor subtype.

Conversely, the phenylpiperazine moiety is primarily responsible for dictating the selectivity of this compound for the α1d-adrenoceptor over other α1 subtypes and for its activity at the 5-HT1A receptor. This part of the molecule is believed to interact with a site formed by amino acids in helices 3, 4, 5, and 6, as well as the extracellular loop 2. researchgate.net The nature and position of substituents on the phenyl ring have been shown to be critical for modulating receptor affinity and selectivity. For instance, the 2-methoxyphenyl group in this compound is a key feature for its α1D-selectivity.

Comparative Analysis of this compound Analogs and Buspirone (B1668070) Derivatives

To further elucidate the structure-activity relationships of this compound, numerous analogs have been synthesized and evaluated, often in comparison to the structurally related anxiolytic drug, buspirone, and its derivatives. These comparative studies have provided invaluable insights into the structural requirements for affinity and selectivity at α1-adrenoceptors and 5-HT1A receptors.

This compound itself exhibits a significantly higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes. medchemexpress.comabcam.com This selectivity is a distinguishing feature when compared to many of its analogs and buspirone. For example, while buspirone also possesses affinity for 5-HT1A receptors, its interaction with α1-adrenoceptors is less pronounced and subtype-selective. capes.gov.br

The exploration of over 75 analogs of this compound has revealed that modifications to both the spirodecane dione and the phenylpiperazine moieties can dramatically alter the receptor binding profile. researchgate.netacs.org For instance, the replacement of the 2-methoxy group on the phenyl ring with other substituents can shift the selectivity towards other receptor subtypes or enhance the affinity for the 5-HT1A receptor.

Below is an interactive data table summarizing the binding affinities (Ki or pKi values) of this compound and a selection of its analogs and buspirone at different receptor subtypes.

Compoundα1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)5-HT1A (pKi)
This compound800 medchemexpress.comabcam.com600 medchemexpress.comabcam.com2 medchemexpress.comabcam.com8.3 labclinics.com
Buspirone----

Rational Design of Novel Ligands with Enhanced Selectivity and Potency

The wealth of SAR data generated from the study of this compound and its analogs has enabled the rational design of novel ligands with tailored selectivity and potency. By understanding which structural modifications influence binding to specific receptor subtypes, medicinal chemists can strategically design new compounds with improved therapeutic potential.

A key strategy in the rational design of selective α1D-adrenoceptor antagonists has been the modification of the phenylpiperazine moiety of this compound. It has been established that the substituents on the phenyl ring are the primary determinants of α1d-selectivity. researchgate.net For example, the introduction of specific substituents at particular positions on the phenyl ring has led to the development of analogs with even greater selectivity for the α1D-subtype than the parent compound.

Computational Chemistry and Molecular Docking Simulations in Ligand Design

Computational chemistry and molecular docking simulations have become indispensable tools in the design and development of this compound analogs. These in silico methods provide a detailed, three-dimensional understanding of how ligands interact with their receptor targets at the molecular level, thereby guiding the rational design of new compounds. researchgate.netnih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of this compound and its analogs within the α1-adrenoceptor subtypes and the 5-HT1A receptor. These simulations have confirmed the differential roles of the spirodecane dione and phenylpiperazine moieties, showing how the former occupies a hydrophobic pocket while the latter engages with a more polar region of the binding site. researchgate.net

Furthermore, computational models have been used to predict the binding affinities and selectivities of novel, yet-to-be-synthesized analogs. By simulating the interactions of virtual compounds with receptor models, researchers can prioritize the synthesis of candidates that are most likely to possess the desired pharmacological profile. This approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening. The integration of SAR data with computational modeling has proven to be a powerful strategy for the development of next-generation ligands with enhanced selectivity and potency based on the this compound scaffold. acs.org

Potential Therapeutic Implications and Disease Area Research

Neurological and Psychiatric Disorders

The unique receptor binding profile of BMY 7378 has prompted research into its utility for neurological and psychiatric conditions.

Anxiety Disorders and Mood Regulation

This compound's activity at the 5-HT1A serotonin (B10506) receptor is a key area of interest for its potential anxiolytic effects. As a partial agonist at these receptors, it has been investigated for its role in modulating serotonin pathways, which are crucial in the regulation of mood and anxiety. Stimulation of central 5-HT1A receptors is known to produce anxiolytic and antidepressant effects. Research has shown that this compound's interaction with these receptors could potentially influence anxiety-related behaviors. The development of this compound was initially pursued by Bristol-Myers Squibb with a focus on its potential as an anxiolytic agent.

Schizophrenia and Other Psychotic Disorders

The role of the 5-HT1A receptor in the pathophysiology of schizophrenia has been a subject of increasing interest. Post-mortem studies have indicated an increased density of 5-HT1A receptors in the prefrontal cortex of individuals with schizophrenia. This has led to the hypothesis that compounds targeting this receptor could offer therapeutic benefits. 5-HT1A receptor agonists have been shown in preclinical models to increase dopamine (B1211576) release in the prefrontal cortex, an effect that could potentially alleviate the negative symptoms of schizophrenia. Furthermore, the combination of D2 receptor antagonism with 5-HT1A agonism is a feature of some atypical antipsychotic medications. While this compound is a 5-HT1A receptor partial agonist, direct and extensive research specifically evaluating its efficacy in treating schizophrenia is not widely documented in the provided search results.

Neurodegenerative Conditions (e.g., Glioblastoma growth inhibition research)

Glioblastoma is an aggressive form of brain cancer with a poor prognosis. Research into novel therapeutic agents is ongoing. While there is research into the role of various receptors in glioblastoma, direct studies investigating this compound dihydrochloride (B599025) for glioblastoma growth inhibition were not found in the provided search results. However, related receptor systems have been a focus of cancer research. For instance, the activation of the β-adrenergic receptor has been shown to promote cellular proliferation in human glioblastoma. Additionally, 5-HT receptor agonists, such as Valerenic Acid, have been found to suppress glioblastoma cell growth and invasion by enhancing innate immunity signals. These findings suggest that the receptor families targeted by this compound are of interest in the context of cancer research, though specific data on this compound's direct effects on glioblastoma cells is not available.

Cardiovascular System and Associated Pathologies

This compound's antagonistic effects on α1D-adrenoceptors have significant implications for the cardiovascular system, particularly in the context of hypertension and related cardiac pathologies.

Hypertension and Antihypertensive Activity

This compound is recognized as a selective antagonist of the α1D-adrenoceptor. This receptor subtype is implicated in the regulation of blood pressure. Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound can effectively decrease blood pressure. The mechanism behind this antihypertensive activity is attributed to its ability to block the α1D-adrenoceptors, leading to vasodilation.

Further research has revealed a dual mechanism of action for this compound in hypertension. In addition to its α1D-adrenoceptor antagonism, it has been identified as an angiotensin-converting enzyme (ACE) inhibitor. This dual activity makes it a compound of interest for the potential treatment of hypertension and its associated cardiovascular complications. An in-silico analysis predicted that this compound can bind to the active site of ACE. Subsequent in-vitro and in-vivo studies confirmed its ACE inhibitory effects.

Mechanism of ActionReceptor/Enzyme TargetEffectSupporting Evidence
Adrenoceptor Antagonismα1D-adrenoceptorVasodilation, leading to decreased blood pressureStudies in spontaneously hypertensive rats
Enzyme InhibitionAngiotensin-Converting Enzyme (ACE)Inhibition of angiotensin II production, leading to decreased blood pressureIn-silico, in-vitro, and in-vivo studies

Cardiac Hypertrophy Reversal

Cardiac hypertrophy, an enlargement of the heart muscle, is a common complication of chronic hypertension. Research has investigated the potential of this compound to reverse this condition. In studies conducted on aged spontaneously hypertensive rats with established cardiac hypertrophy, treatment with this compound was shown to ameliorate fibrosis and cardiac hypertrophy. This effect is linked to its ability to reduce blood pressure and potentially interfere with the signaling pathways that lead to hypertrophic growth of cardiac cells. The pharmacological antagonism of the α1D-adrenoceptor by this compound appears to play a crucial role in the regression of cardiac hypertrophy in these preclinical models.

Animal ModelConditionTreatmentObserved EffectsReference
Aged Spontaneously Hypertensive Rats (SHR)Hypertension and Cardiac HypertrophyThis compoundDecreased blood pressure, amelioration of fibrosis, and reversal of cardiac hypertrophy

Vascular Smooth Muscle Contraction Regulation

This compound has been identified as a potent and selective antagonist for the α1D-adrenergic receptor (α1D-AR), a subtype involved in the contraction of vascular smooth muscle. Research demonstrates that this compound binds to membranes expressing the cloned rat α1D-AR with a significantly higher affinity than for other α1-AR subtypes. This selectivity allows it to be a valuable tool for assessing the specific contribution of the α1D-AR in mediating vascular contraction.

Studies have shown that this compound exhibits differential potency in inhibiting smooth muscle contraction in various blood vessels. In the rat aorta and iliac artery, it acts as a high-affinity antagonist, suggesting that the α1D-AR plays a major role in the contraction of these specific vessels. auajournals.org Conversely, it is a weak antagonist in other arteries, such as the rat caudal and renal arteries, indicating that the α1D-AR does not appear to be a primary mediator of contraction in these tissues, even though its mRNA can be detected there. auajournals.org In the rabbit iliac artery, this compound potently antagonized contractions induced by the full agonist phenylephrine, further suggesting the functional role of the α1D-adrenoceptor subtype in mediating muscle contraction in this vessel. researchgate.net

Table 1: Binding Affinity and Potency of this compound at Adrenoceptor Subtypes

Receptor Subtype Organism/System Binding Constant (Ki) Potency (pA2)
α1D-AR Cloned rat 2 nM 8.9 (rat aorta)
α1A-AR Cloned rat 800 nM -
α1B-AR Hamster 600 nM -
α2C-adrenoceptor - pKi of 6.54 -

This table presents the differential binding affinities of this compound for various adrenoceptor subtypes, highlighting its high selectivity for the α1D-adrenoceptor.

Renal Hemodynamics and Blood Pressure Regulation

The compound's activity at multiple receptors contributes to its effects on blood pressure and renal function. As a selective α1D-AR antagonist, this compound has been shown to produce hypotensive effects. nih.gov Studies in aged spontaneously hypertensive rats (SHR) demonstrated that four weeks of treatment with this compound significantly decreased blood pressure and improved hemodynamic parameters. nih.gov This effect was comparable to that of captopril, a standard ACE inhibitor. nih.gov

Furthermore, this compound acts as an agonist at 5-HT1A receptors, which are involved in mediating hypotension and renal sympatho-inhibition. In anesthetized cats, administration of this compound led to reductions in blood pressure, heart rate, and efferent renal nerve activity, effects similar to those produced by the selective 5-HT1A receptor agonist 8-OH-DPAT. drugbank.com This suggests that part of its blood pressure-lowering effect is mediated through a reduction in sympathetic outflow to the kidneys. drugbank.com

Angiotensin Converting Enzyme (ACE) Inhibition

Recent research has uncovered a novel mechanism of action for this compound, identifying it as an Angiotensin-Converting Enzyme (ACE) inhibitor. nih.govnih.gov This dual activity as both an α1D-AR antagonist and an ACE inhibitor makes it a unique compound for investigating and potentially treating hypertension. nih.govnih.gov The ACE-inhibiting property is attributed to the phenylpiperazine moiety in its structure. nih.gov

In-silico modeling predicted that this compound binds to the active site of ACE, and subsequent in-vitro assays confirmed this inhibitory activity. nih.gov While its interaction with the key zinc ion in the ACE active site is reduced compared to the standard ACE inhibitor captopril, it demonstrates notable inhibitory potential. nih.gov

Table 2: ACE Inhibition Profile of this compound

Compound IC50 Comparison
This compound 136 μM Lower than other reported phenylpiperazine derivatives.
Captopril Benchmark Standard ACE inhibitor used for comparison in studies.

This table shows the in-vitro ACE inhibitory concentration of this compound.

In spontaneously hypertensive rats, treatment with this compound was also found to significantly increase the expression of ACE protein in the heart, an effect that was 8.5-fold greater than that observed with captopril. nih.gov

Ocular Diseases (e.g., Diabetic Retinopathy)

Diabetic retinopathy is a major complication of diabetes and a leading cause of vision loss. nih.gov The disease affects the blood vessels in the retina, leading to leakage, swelling (macular edema), and the growth of abnormal new blood vessels, which can ultimately cause hemorrhages and retinal detachment. abbvie.comexonate.com Management of diabetic retinopathy often involves controlling blood glucose and blood pressure, as well as treatments like laser therapy and intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents. nih.govmedscape.com

While this compound's established roles in regulating vascular smooth muscle tone and reducing blood pressure are relevant to vascular health, there is currently no published scientific literature directly investigating the effects of this compound dihydrochloride on diabetic retinopathy or other specific ocular diseases. Its potential applicability in this area remains uncharacterized.

Urological Disorders (e.g., Benign Prostatic Hyperplasia, Micturition Reflex)

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men characterized by the proliferation of prostate cells, leading to lower urinary tract symptoms (LUTS). auajournals.orgccjm.org These symptoms are caused by both static obstruction from the enlarged prostate and a dynamic component related to increased smooth muscle tone in the prostate and bladder neck. This increased tone is mediated by α1-adrenoceptors. auajournals.orgccjm.org

The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. While the α1A-subtype is predominant in the prostate and is the primary target for treating obstructive symptoms (e.g., weak stream), the α1D-subtype is mainly located in the human detrusor muscle of the bladder and is also found in the prostate and spinal cord. auajournals.orgnih.gov Research suggests that antagonism of the α1D-adrenoceptor is particularly relevant for addressing irritative or storage symptoms of BPH, such as urinary frequency and urgency. auajournals.orgnih.govpacehospital.com

Given that this compound is a selective antagonist of the α1D-adrenoceptor, its mechanism of action is directly relevant to the pathophysiology of LUTS associated with BPH. Blockade of α1D-receptors in the bladder may help to relax the detrusor muscle and alleviate storage symptoms. pacehospital.com Therefore, the selective α1D-antagonism of this compound presents a potential therapeutic implication for managing the bladder-related symptoms of urological disorders like BPH. nih.gov

Cell Proliferation and Growth Regulation (e.g., Cholangiocytes)

Cholangiocytes are the epithelial cells that line the bile ducts within the liver. Their proliferation is a key response to liver injury, particularly in cholestatic diseases where bile flow is obstructed. nih.gov This proliferative response is regulated by a complex network of signaling molecules. While research has indicated that α1D-adrenoceptors may play a role in controlling cell growth in prostate tissue, the specific effects of this compound dihydrochloride on the proliferation and growth regulation of cholangiocytes have not been reported in the available scientific literature.

Advanced Methodologies and Future Research Directions

Application of Advanced Imaging Techniques in Receptor Mapping

Advanced imaging techniques are crucial for visualizing the distribution and density of α1D-adrenergic receptors, the primary target of BMY 7378, in various tissues. Techniques such as autoradiography provide high-resolution mapping of radiolabeled ligands, like derivatives of this compound, in tissue sections. researchgate.netThis method allows for the precise localization of receptors in complex structures such as the brain and cardiovascular tissues.

Positron Emission Tomography (PET) is another powerful in vivo imaging modality that can be utilized for receptor mapping. While specific PET radiotracers for the α1D-adrenergic receptor are still under development, the structural backbone of this compound could serve as a template for designing novel PET ligands. Such a tool would enable non-invasive quantification of α1D-adrenergic receptor expression and occupancy in living subjects, offering significant insights into the receptor's role in physiological and pathological processes.

Pharmacogenomics and Personalized Medicine Approaches

The individual response to drugs targeting the adrenergic system can vary significantly due to genetic differences. nih.govPharmacogenomics , the study of how genes affect a person's response to drugs, is a key area of research for α1-adrenoceptor antagonists. nih.govVariations in the gene encoding the α1D-adrenergic receptor (ADRA1D) could influence the binding affinity and efficacy of this compound. wikipedia.org Future research will likely focus on identifying single nucleotide polymorphisms (SNPs) and other genetic variations in the ADRA1D gene. nih.govThis information could be used to predict a patient's response to this compound or other α1D-adrenergic receptor antagonists, paving the way for personalized medicine approaches in conditions where this receptor is implicated, such as benign prostatic hyperplasia. nih.govMicroarray-based gene expression profiling can also help identify biomarkers that predict clinical response and therapeutic tolerance to these antagonists. nih.gov

Development of Novel Research Tools and Probes

This compound itself serves as a valuable research tool for characterizing the α1D-adrenergic receptor. nih.govHowever, the development of more selective and potent derivatives is an ongoing area of medicinal chemistry research. By systematically modifying the chemical structure of this compound, researchers have synthesized numerous analogs with improved selectivity for the α1D-adrenergic receptor subtype. acs.orgThese new compounds are instrumental in dissecting the specific physiological roles of the α1D-adrenoceptor from the other α1-adrenoceptor subtypes (α1A and α1B). tandfonline.comtandfonline.com Furthermore, fluorescently labeling derivatives of this compound can create powerful probes for in vitro studies, such as fluorescence microscopy and flow cytometry. These probes would allow for the real-time visualization of receptor trafficking and dynamics within living cells, providing a deeper understanding of receptor regulation.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the cellular effects of this compound, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comThis systems-level approach can reveal the broader signaling networks and pathways modulated by α1D-adrenergic receptor antagonism. tandfonline.comtandfonline.com For instance, transcriptomic analysis can identify genes whose expression is altered following treatment with this compound, while proteomics can reveal changes in protein expression and post-translational modifications. nih.govMetabolomic studies can uncover shifts in cellular metabolism resulting from receptor blockade. nih.govIntegrating these large datasets requires sophisticated bioinformatics tools and computational models to identify key regulatory nodes and novel drug targets within the α1D-adrenergic receptor signaling pathway. nih.govplos.org

Q & A

What are the primary pharmacological targets of BMY 7378 dihydrochloride, and how are these validated experimentally?

This compound dihydrochloride primarily targets α1D-adrenoceptors (pKi = 8.2) and acts as a mixed agonist/antagonist at 5-HT1A receptors (pKi = 8.3) . Its selectivity for α1D over α1A/B subtypes is validated via competitive binding assays using cloned receptors. For example, its affinity for rat α1D-adrenoceptors (Ki = 2 nM) is >100-fold higher than for α1A (Ki = 800 nM) or α1B (Ki = 600 nM) . Functional assays (e.g., aortic contraction studies) further confirm α1D antagonism by blocking chloroethylclonidine-induced responses .

How should this compound dihydrochloride be prepared for in vitro studies, considering solubility and stability?

This compound dihydrochloride is soluble in water (92 mg/mL) , DMSO (92 mg/mL) , and ethanol (20 mg/mL) . For a 10 mM stock solution:

  • Dissolve 5 mg in 1.09 mL DMSO (or 4.58 mg/mL) .
  • Aliquot and store at -20°C (stable for ≥1 year) or room temperature (stable for ≥6 months).
    Critical Note : Pre-warm frozen aliquots to room temperature and avoid repeated freeze-thaw cycles to prevent degradation.

What methodological approaches are used to assess this compound’s tissue-specific antagonism in vascular studies?

This compound exhibits differential antagonism in tissues like the thoracic aorta (α1D-dominant) versus iliac artery (mixed α1-subtypes). To isolate α1D effects:

  • Pre-incubate tissues with this compound (0.01–1 µM) for 30 minutes before agonist exposure .
  • Combine with subtype-selective blockers (e.g., 5-methylurapidil for α1A) to exclude cross-reactivity .
  • Validate using RT-PCR and western blotting to quantify α1D receptor density .

How can researchers reconcile this compound’s dual agonist/antagonist activity at 5-HT1A receptors?

This compound’s mixed 5-HT1A activity depends on concentration and cellular context :

  • At low concentrations (nM range), it acts as a partial agonist , measured via cAMP inhibition in transfected cells .
  • At higher concentrations (µM range), it antagonizes 5-HT1A by competing with endogenous serotonin, validated through radioligand displacement assays .
    Experimental Tip : Use concentration-response curves in parallel with selective 5-HT1A antagonists (e.g., WAY-100635) to distinguish modes of action .

What explains contradictory data on this compound’s efficacy in hypertensive versus normotensive models?

In hypertensive rats (SHR), this compound potently blocks α1D-mediated aortic contractions , while weaker effects occur in normotensive models . This discrepancy arises from:

  • Upregulation of α1D receptors in hypertension, confirmed via mRNA/protein quantification .
  • Tissue-specific receptor coupling : α1D in SHR aortas preferentially activates calcium channels, enhancing this compound’s efficacy .
    Resolution : Use hypertensive models for α1D-focused studies and include normotensive controls to contextualize findings.

How should this compound be applied in pregnancy-related vascular adaptation studies?

In late-pregnant rats, this compound increases cervical resistance by modulating α1D-adrenoceptors upregulated during gestation .

  • Protocol : Administer this compound (1–10 mg/kg) on gestational days 18–22.
  • Measure : Cervical resistance via pressure myography and validate receptor expression with RT-PCR .
    Caution : Timing is critical—α1D upregulation peaks near term, so late-pregnancy models are essential.

What strategies mitigate off-target effects when studying this compound’s α2C-adrenoceptor activity?

This compound has lower α2C affinity (pKi = 6.54 vs. α1D pKi = 8.2) . To minimize α2C interference:

  • Use low concentrations (≤100 nM) to favor α1D binding .
  • Combine with α2C-selective antagonists (e.g., rauwolscine) in competition assays .
  • Validate using α2C-knockout models or siRNA silencing in cell-based studies .

How do solubility properties impact this compound’s in vivo pharmacokinetics?

High aqueous solubility (92 mg/mL in water) enables intravenous administration for rapid systemic distribution. However, ethanol solubility (20 mg/mL) limits use in alcohol-sensitive models.
Optimization : For oral studies, use water-based suspensions with emulsifiers (e.g., Tween-80) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMY 7378
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BMY 7378

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.